
4-(2-Chlorophenyl)-2-(hexylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chlorophenyl)-2-(hexylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as CPT-1, and it is a potent inhibitor of the enzyme carnitine palmitoyltransferase 1 (CPT-1). CPT-1 is an essential enzyme in the process of fatty acid oxidation, which is a critical metabolic pathway in the body. Inhibition of CPT-1 has been shown to have a variety of effects on cellular metabolism and physiology, making CPT-1 inhibitors like CPT-1 an attractive target for scientific research.
作用机制
CPT-1 works by inhibiting the enzyme carnitine palmitoyltransferase 1, which is involved in the transport of fatty acids into the mitochondria for oxidation. By inhibiting this enzyme, CPT-1 disrupts the metabolic process of fatty acid oxidation, which can have a variety of effects on cellular metabolism and physiology.
Biochemical and Physiological Effects
The inhibition of CPT-1 by CPT-1 has been shown to have a variety of biochemical and physiological effects. Inhibition of CPT-1 has been shown to increase insulin sensitivity, decrease hepatic glucose production, and reduce plasma triglyceride levels. CPT-1 has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic benefits in metabolic disorders and cancer therapy.
实验室实验的优点和局限性
CPT-1 has several advantages as a tool for scientific research. It is relatively easy to synthesize, and it has been extensively studied, making it a well-established tool in the field. However, there are also limitations to the use of CPT-1 in lab experiments. One limitation is that it is a potent inhibitor of CPT-1, which can make it difficult to study the effects of partial inhibition of the enzyme. Additionally, the effects of CPT-1 inhibition can be complex and context-dependent, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research involving CPT-1. One area of research that is currently being explored is the development of more selective CPT-1 inhibitors that can target specific isoforms of the enzyme. Another area of research is the investigation of the effects of CPT-1 inhibition on other metabolic pathways, such as the regulation of glucose metabolism. Finally, there is ongoing research into the potential therapeutic applications of CPT-1 inhibitors in the treatment of metabolic disorders and cancer.
合成方法
The synthesis of CPT-1 involves several steps, starting with the reaction of 2-chlorobenzaldehyde with hexyl mercaptan to form the corresponding thioether. This intermediate is then reacted with 2-pyridinecarbonitrile in the presence of a base to form the final product. The synthesis of CPT-1 is relatively straightforward and can be accomplished using standard laboratory techniques.
科学研究应用
CPT-1 has been the subject of extensive scientific research due to its potential applications in a variety of fields. One area of research where CPT-1 has been studied extensively is in the field of metabolic disorders. Inhibition of CPT-1 has been shown to have beneficial effects in the treatment of obesity, type 2 diabetes, and other metabolic disorders. CPT-1 inhibitors like CPT-1 have also been investigated for their potential use in cancer therapy, as they have been shown to have anti-tumor effects in preclinical studies.
属性
IUPAC Name |
4-(2-chlorophenyl)-6-hexylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2OS/c1-2-3-4-7-10-23-18-15(12-20)14(11-17(22)21-18)13-8-5-6-9-16(13)19/h5-6,8-9,14H,2-4,7,10-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBORDBSQEKLOTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=C(C(CC(=O)N1)C2=CC=CC=C2Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-2-(hexylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

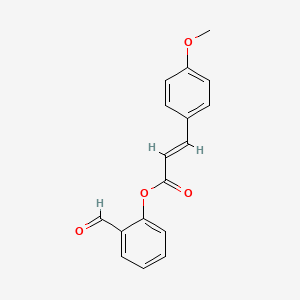
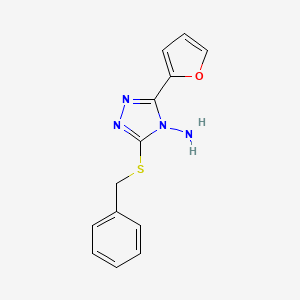

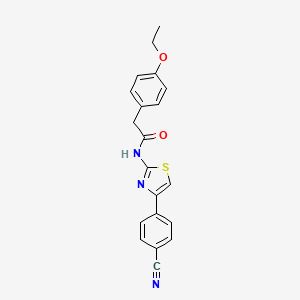
![3-methyl-7-(2-phenylethyl)-8-{[2-(piperidin-1-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2973348.png)
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2973349.png)
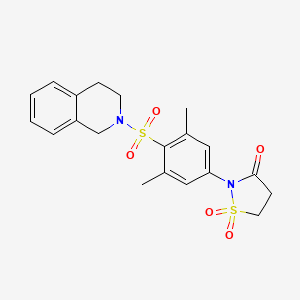
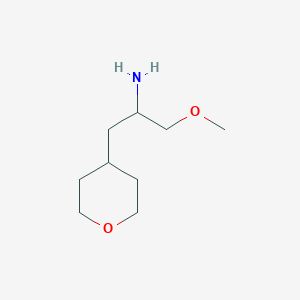
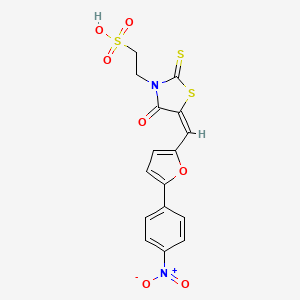
![N-(3-methylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2973357.png)
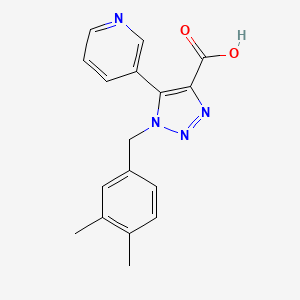
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2973359.png)
![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B2973361.png)
![4-Amino-6-methyl-3-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2973362.png)